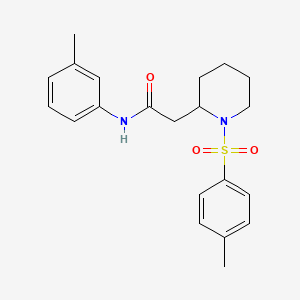

N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16-9-11-20(12-10-16)27(25,26)23-13-4-3-8-19(23)15-21(24)22-18-7-5-6-17(2)14-18/h5-7,9-12,14,19H,3-4,8,13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJXGLHUHIPLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms, such as alcohols or amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a tool compound in biochemical studies.

Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural features, yields, and melting points of N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide with similar acetamide derivatives:

Key Observations :

- Core Heterocycles : The target compound’s piperidine core distinguishes it from pyrimidine (), indole (), and coumarin () analogs. These cores influence rigidity and binding interactions.

- Substituent Effects : Tosyl and thioether groups (e.g., in 2f and 47) introduce sulfur-based moieties, which may enhance metabolic stability or enzyme inhibition . Bromophenyl (4e) and fluorophenyl (2h) substituents increase molecular weight and polarity.

- Yields and Stability : Low yields (e.g., 20% for 2f ) suggest challenging syntheses for thioether-containing analogs, while coumarin derivatives (64% for 4ca ) demonstrate more efficient protocols.

Pharmacological Activities

Anti-Microbial and Anti-Fungal Activity

Compounds like 47 and 48 () exhibit potent activity against gram-positive bacteria and fungi due to benzo[d]thiazolylsulfonyl and piperazine groups . The target compound lacks these moieties, suggesting its activity (if any) may rely on the tosyl-piperidine interaction with bacterial targets.

Anti-Cancer Potential

Quinazoline sulfonamide derivatives (e.g., 38–40 in ) show anti-cancer activity via kinase or topoisomerase inhibition . The target’s tosyl group shares sulfonamide functionality but lacks the quinazoline core, highlighting structural divergence for oncology applications.

Anti-HCV Activity

Quinazolinone derivatives (e.g., 7d–7f in ) with chlorophenoxy groups inhibit HCV NS5B polymerase .

Spectral and Analytical Data

- NMR Trends :

- Mass Spectrometry : HRMS data for coumarin analogs (e.g., 4ca, [M⁺] 309.1001 ) confirm molecular weights, while the target compound’s HRMS would require verification.

Biological Activity

N-(m-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Tosyl Group : This is achieved using tosyl chloride in the presence of a base, such as pyridine.

- Acetamide Formation : The final step involves acylation to introduce the acetamide group, often using acetic anhydride or another acylating agent.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the tosyl group enhances its reactivity and may influence its binding affinity to specific proteins, thereby modulating their activity.

Pharmacological Applications

Research indicates that this compound may have several pharmacological applications:

- Antioxidant Activity : Studies have shown that derivatives exhibit significant antioxidant properties, scavenging free radicals effectively. For instance, compounds related to this structure demonstrated potent inhibition of reactive oxygen species (ROS) production in macrophage cell lines .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial activity against various strains. Compounds derived from similar structures have been tested against five bacterial strains, showing promising results .

Antioxidant Activity Study

A notable study evaluated the antioxidant effects of various acetamide derivatives, including those related to this compound. The results indicated that these compounds significantly reduced nitrite production in LPS-stimulated J774.A1 macrophages:

| Compound | 10 µM Inhibition (%) | 1 µM Inhibition (%) | 0.1 µM Inhibition (%) |

|---|---|---|---|

| 40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |

| 40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |

These findings highlight the potential of this compound as a therapeutic agent in oxidative stress-related conditions .

Antibacterial Activity Study

Another research effort focused on synthesizing new antibacterial agents incorporating the tosylpiperidine structure. The synthesized compounds were tested for their antibacterial efficacy against multiple strains, with several derivatives demonstrating significant activity:

| Compound ID | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| 6a | Escherichia coli | 15 |

| 6c | Staphylococcus aureus | 18 |

| 6d | Pseudomonas aeruginosa | 20 |

These results suggest that modifications to the tosylpiperidine structure can yield potent antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.